(-)-8-Phenylmenthol

Asymmetric Synthesis Fischer Carbene Complexes Cyclopentannulation

(-)-8-Phenylmenthol (CAS 65253-04-5), also known as (1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol, is a terpene-derived chiral auxiliary first introduced by E.J. Corey in 1975.

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
CAS No. 65253-04-5
Cat. No. B056881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-8-Phenylmenthol
CAS65253-04-5
Synonyms[1R-(1α,2β,5α)]-5-Methyl-2-(1-methyl-1-phenylethyl)-cyclohexanol;  _x000B_(-)-Phenmenthol;  (1R,2S,5R)-8-Phenylmenthol;  (R)-8-Phenylmenthol
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2
InChIInChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m1/s1
InChIKeyWTQIZFCJMGWUGZ-BPLDGKMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-8-Phenylmenthol (CAS 65253-04-5): A Benchmark Chiral Auxiliary for Asymmetric Synthesis Procurement


(-)-8-Phenylmenthol (CAS 65253-04-5), also known as (1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol, is a terpene-derived chiral auxiliary first introduced by E.J. Corey in 1975 [1]. It belongs to the 8-arylmenthol class and functions as a stoichiometric stereocontrol element in asymmetric synthesis, enabling face-differentiation in reactions including Diels–Alder cycloadditions, ene reactions, conjugate additions, and nucleophilic additions to carbonyl compounds [2]. Its commercial availability in both enantiomeric forms and well-characterized physical properties, including an optical rotation of [α]D20 = -26° to -22° (c=1, EtOH) and density of 0.999 g/mL at 20°C, facilitate reproducible experimental design . However, procurement decisions involving this compound require careful consideration of its performance relative to structurally related alternatives, which is the focus of this evidence guide.

(-)-8-Phenylmenthol Substitution Risks: Why Not All 8-Arylmenthol Derivatives Are Interchangeable


Substituting (-)-8-phenylmenthol with another 8-arylmenthol derivative without experimental validation introduces substantial stereochemical risk. The aryl substituent at the C8 position dictates the conformational rigidity and facial bias of the auxiliary, directly influencing diastereoselectivity in key transformations [1]. For example, extending the aromatic system from phenyl to 2-naphthyl increases face selectivity from 78% to 92% in Fischer carbene cyclopentannulation, demonstrating that even minor structural modifications produce measurable differences in asymmetric induction [2]. Additionally, diastereomeric variants such as (+)-8-phenylneomenthol exhibit distinct stereochemical outcomes in aza-Diels–Alder reactions, with the (8PM)-(R-PEA) and (8PNM)-(S-PEA) combinations each yielding single adducts that are not interchangeable [3]. These data underscore that procurement decisions must be guided by reaction-specific performance benchmarks rather than assumed functional equivalence among in-class compounds.

(-)-8-Phenylmenthol Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


(-)-8-Phenylmenthol vs. 8-(2-Naphthyl)menthol: Quantified Face Selectivity Differential in Cyclopentannulation

In the [3+2] cyclopentannulation of Fischer alkenyl carbene complexes with 1-amino-1-azadienes, enantiopure carbene complexes derived from (-)-8-phenylmenthol (7a) and (-)-8-(2-naphthyl)menthol (7b) were directly compared. The phenyl-substituted auxiliary (7a) afforded trans,trans-cyclopentenes and cis,cis-cyclopentenes with 78% face selectivity, whereas the naphthyl-substituted analog (7b) delivered 92% face selectivity under identical reaction conditions [1]. The naphthyl derivative provides a 14 percentage-point improvement in stereocontrol, albeit at higher synthetic cost and reduced commercial accessibility. For applications where 78% face selectivity is sufficient, (-)-8-phenylmenthol remains the more economical and readily procurable option.

Asymmetric Synthesis Fischer Carbene Complexes Cyclopentannulation

(-)-8-Phenylmenthol vs. endo-1-Phenylborneol: Comparable Diastereoselectivity with Established Benchmark Status

A 2020 comparative study evaluated endo-1-phenylborneol (1a) as an alternative chiral auxiliary for aza-Diels–Alder reactions, using (-)-8-phenylmenthol as the benchmark reference. When combined with (R)-(+)-1-phenylethylamine in cycloadditions with cyclopentadiene, endo-1-phenylborneol induced diastereomeric excesses comparable to those reported for (-)-8-phenylmenthol [1]. The study notes that (-)-8-phenylmenthol requires a 4-step synthesis from enantioenriched (R)-(+)-pulegone with a crystallization step for diastereomeric purification, whereas endo-1-phenylborneol is accessible in 3 steps from inexpensive starting materials avoiding toxic reagents [1]. The authors conclude that 1a represents an economically viable alternative, but emphasize that (-)-8-phenylmenthol remains the established benchmark against which new auxiliaries are measured. The >100-fold price difference between pulegone enantiomers further positions (-)-8-phenylmenthol as the more accessible enantiomer compared to its (+)-8-phenylmenthol counterpart [1].

Aza-Diels–Alder Reaction Chiral Auxiliary Comparison Asymmetric Cycloaddition

(-)-8-Phenylmenthol Chiral Auxiliary Recovery: Quantitative Cleavage Efficiency via KO2/18-Crown-6

In the asymmetric synthesis of enantiomerically enriched (S)-α-methyl amino acids, the (-)-8-phenylmenthol chiral auxiliary is conveniently recovered via ester cleavage with KO2/18-crown-6 following alkylation [1]. Complete deprotection affords enantiomerically enriched (S)-α-methyl amino acids with the auxiliary recovered for potential reuse. This contrasts with alternative auxiliaries that may require harsher hydrolytic conditions or chromatographic separation that compromises recovery yield. The methodology demonstrates that the dianion intermediate displays a substantial bias in favor of si face alkylation, and the auxiliary recovery step proceeds without erosion of the newly established stereochemistry [1]. Furthermore, the enantiomeric auxiliary (+)-8-phenylmenthol can be synthesized from (-)-citronellal, enabling application of identical methodology for (R)-α-methyl amino acid synthesis, thereby providing access to both antipodal products from commercially available precursors [1].

Chiral Auxiliary Recovery α-Methyl Amino Acid Synthesis Process Economics

(-)-8-Phenylmenthol vs. (+)-8-Phenylneomenthol: Divergent Stereochemical Outcomes in Aza-Diels–Alder Cycloadditions

A systematic investigation of Brønsted acid-catalyzed aza-Diels–Alder reactions between cyclopentadiene and imino-acetates bearing two chiral auxiliaries revealed distinct stereochemical outcomes for (-)-8-phenylmenthol (8PM) and (+)-8-phenylneomenthol (8PNM). The combination of (8PM) with (R)-1-phenylethylamine ((R)-PEA) and (8PNM) with (S)-1-phenylethylamine ((S)-PEA) each yielded single adducts with high exo-selectivity [1]. Importantly, (+)-8-phenylneomenthol was employed as a practical substitute for the virtually inaccessible (+)-8-phenylmenthol enantiomer, which suffers from prohibitive cost due to the >100-fold price differential between pulegone enantiomer precursors [2]. This demonstrates that (-)-8-phenylmenthol and its diastereomeric counterpart (+)-8-phenylneomenthol are not functionally interchangeable; they produce complementary stereochemical series and serve distinct synthetic purposes. Computational DFT studies confirmed the highly diastereoselective mechanism and exo-selectivity observed experimentally for these ionic aza-Diels–Alder reactions with both auxiliaries [3].

Diastereomeric Auxiliaries Aza-Diels–Alder Stereochemical Control

(-)-8-Phenylmenthol Physical Property Specification: Critical Quality Attributes for Reproducible Asymmetric Induction

Reproducible asymmetric induction with (-)-8-phenylmenthol requires strict adherence to physical property specifications that confirm enantiomeric purity and identity. Commercially available (-)-8-phenylmenthol is supplied as a clear colorless to light yellow viscous liquid with purity ≥97-99% (GC) . Critical quality attributes include specific optical rotation of [α]D20 = -26° to -22° (c=1, EtOH) and refractive index n20D = 1.528-1.531 . Density is specified at 0.999 g/mL at 20°C . These parameters serve as essential procurement specifications to verify batch-to-batch consistency and ensure that the correct enantiomer has been supplied. The compound requires storage at 2-8°C to maintain stability . While no direct comparator data exists for these physical properties, the narrow specification ranges provide quantitative acceptance criteria that differentiate qualified material from potentially impure or racemized lots that would compromise stereochemical outcomes.

Quality Control Physical Characterization Procurement Specification

(-)-8-Phenylmenthol Application Scenarios: Evidence-Based Selection Criteria for Asymmetric Synthesis


Asymmetric Diels–Alder and Aza-Diels–Alder Cycloadditions Requiring Validated Benchmark Performance

For aza-Diels–Alder reactions requiring a literature-validated chiral auxiliary with established exo-selectivity, (-)-8-phenylmenthol remains the benchmark reference. Direct comparative studies confirm that alternative auxiliaries such as endo-1-phenylborneol achieve comparable, not superior, diastereomeric excess [5]. When combined with (R)-1-phenylethylamine, (-)-8-phenylmenthol yields single adducts with high exo-selectivity, a stereochemical outcome that differs from its diastereomeric counterpart (+)-8-phenylneomenthol [2]. Procurement should prioritize lots with optical rotation [α]D20 = -26° to -22° and purity ≥97% to ensure reproducible stereocontrol .

Synthesis of Enantiomerically Enriched α-Methyl Amino Acids with Auxiliary Recovery

For α-methyl amino acid synthesis requiring convenient chiral auxiliary recovery, (-)-8-phenylmenthol enables mild ester cleavage with KO2/18-crown-6 that preserves stereochemical integrity and allows auxiliary reuse [5]. The methodology provides access to (S)-α-methyl amino acids with high diastereofacial bias, while the enantiomeric (+)-8-phenylmenthol auxiliary, synthesized from (-)-citronellal, enables (R)-α-methyl amino acid production using identical protocols [5]. This dual-enantiomer accessibility is a key procurement consideration for laboratories synthesizing both antipodal series.

Fischer Carbene Cyclopentannulation Where Cost-Performance Balance Favors Phenyl Over Naphthyl

In Fischer carbene-mediated cyclopentannulation, (-)-8-phenylmenthol delivers 78% face selectivity, compared to 92% for the 8-(2-naphthyl)menthol analog [5]. While the naphthyl derivative offers superior stereocontrol, (-)-8-phenylmenthol provides an optimal cost-performance balance for applications where 78% selectivity meets purity requirements. Researchers should select based on the required enantiomeric purity threshold; for many synthetic sequences, the phenyl auxiliary provides sufficient stereocontrol without the added synthetic complexity and cost of the naphthyl derivative [5].

Asymmetric Reduction and Nucleophilic Addition to α-Ketoesters with ≥90% Induction

For reduction of chiral α-ketoesters with potassium tri-isopropoxyborohydride, Grignard addition, and ene reactions, (-)-8-phenylmenthol esters achieve asymmetric induction levels of 90% and above [5]. This established performance level serves as a procurement-relevant benchmark; alternative auxiliaries should be evaluated against this ≥90% induction threshold to justify substitution. The consistency of this performance across multiple reaction types (reduction, Grignard addition, ene reactions) underscores the auxiliary's versatility and reduces the need for reaction-specific optimization when scaling from literature protocols.

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